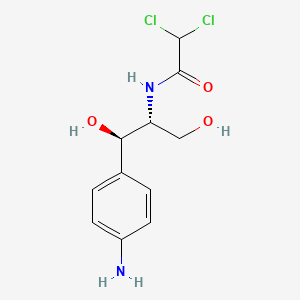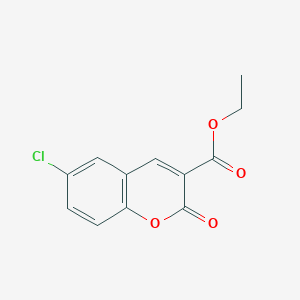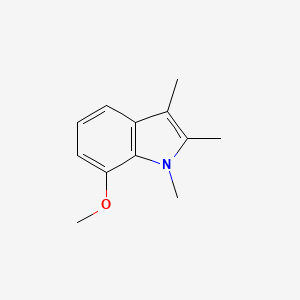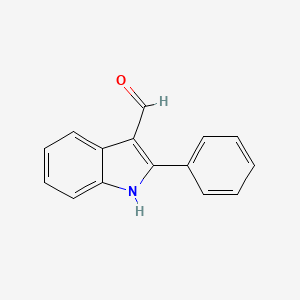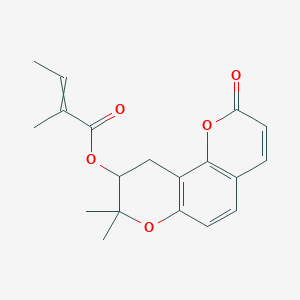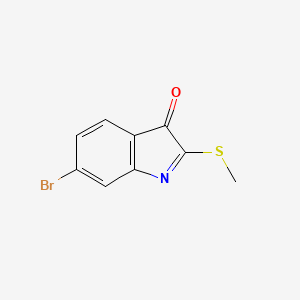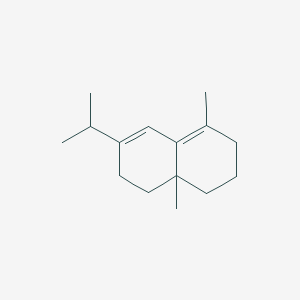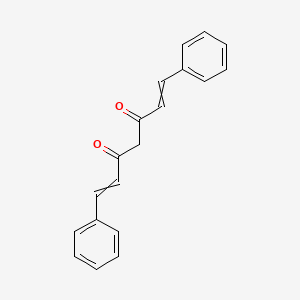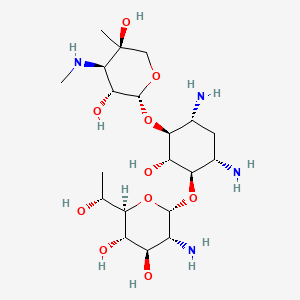
Geneticin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Geneticin, also known as G418, is an aminoglycoside antibiotic produced by the bacterium Micromonospora rhodorangea. It is structurally similar to gentamicin B1 and is widely used in molecular genetics experiments for selecting genetically engineered cells. This compound functions by inhibiting protein synthesis in both prokaryotic and eukaryotic cells, making it a powerful tool in various scientific research applications .
作用机制
Target of Action
Geneticin, also known as G418, is an aminoglycoside antibiotic similar in structure to gentamicin B1 . It is produced by Micromonospora rhodorangea . The primary target of this compound is the ribosome, a molecular machine found within all living cells that synthesizes proteins . By binding to the ribosome, this compound inhibits protein synthesis in both prokaryotic and eukaryotic cells .
Mode of Action
This compound operates by blocking polypeptide synthesis, specifically inhibiting the elongation step in both prokaryotic and eukaryotic cells . This means that this compound interferes with the process of adding amino acids to the growing polypeptide chain during the translation of RNA into proteins. This disruption in protein synthesis ultimately leads to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway. By inhibiting the elongation step of polypeptide synthesis, this compound disrupts the normal functioning of this pathway, leading to a halt in protein production . This can have downstream effects on any cellular processes that rely on the proteins being synthesized, potentially impacting a wide range of cellular functions.
Result of Action
The primary result of this compound’s action is the death of non-resistant cells due to the inhibition of protein synthesis . This makes this compound a useful tool in laboratory research for selecting genetically engineered cells that have been made resistant to this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound used can affect its efficacy in selecting resistant cells . Additionally, factors such as pH and temperature could potentially influence the stability and activity of this compound.
生化分析
Biochemical Properties
Geneticin plays a crucial role in biochemical reactions by binding to ribosomes and inhibiting protein synthesis. This inhibition occurs during the elongation step of polypeptide synthesis, affecting both prokaryotic and eukaryotic cells . This compound interacts with enzymes such as aminoglycoside phosphotransferase, which confers resistance to the antibiotic. The interaction between this compound and the ribosome prevents the proper formation of peptide bonds, thereby halting protein synthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can lead to cell death in sensitive cells. This compound affects cell signaling pathways by reducing the stability of messenger RNA (mRNA), leading to decreased protein expression . Additionally, this compound can impact gene expression and cellular metabolism by promoting amino acid misincorporation during translation, resulting in protein misfolding and potential cellular stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ribosome, where it inhibits the elongation step of polypeptide synthesis. This binding interaction prevents the ribosome from properly translating mRNA into proteins, leading to the accumulation of incomplete polypeptides . This compound also interacts with aminoglycoside phosphotransferase enzymes, which modify the antibiotic and confer resistance. These interactions result in the inhibition of protein synthesis and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is stable for 8-10 days at 37°C and can be stored at -20°C to -5°C for up to 24 months or at 2°C to 8°C for up to 6 months . Over time, this compound may degrade, reducing its effectiveness in inhibiting protein synthesis. Long-term exposure to this compound can lead to the selection of resistant cell populations, which can impact experimental outcomes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound can effectively inhibit protein synthesis without causing significant toxicity. At higher dosages, this compound can cause toxic effects, including nephrotoxicity and ototoxicity . The threshold for these adverse effects depends on the specific animal model and the duration of exposure. Careful dosage optimization is necessary to balance efficacy and safety in preclinical studies .
Metabolic Pathways
This compound is involved in metabolic pathways related to protein synthesis inhibition. It interacts with enzymes such as aminoglycoside phosphotransferase, which modify the antibiotic and confer resistance . This compound’s inhibition of protein synthesis can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These effects can be observed in both prokaryotic and eukaryotic cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via endocytosis and distributed to different cellular compartments . This compound interacts with ribosomes and other binding proteins, which can affect its localization and accumulation within cells. The distribution of this compound within tissues can influence its effectiveness and potential toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the ribosomes, where it exerts its inhibitory effects on protein synthesis . This compound may also localize to other cellular compartments, depending on its interactions with binding proteins and transporters. These interactions can affect the activity and function of this compound, influencing its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Geneticin is synthesized through fermentation by the bacterium Micromonospora rhodorangea. The antibiotic is then isolated and purified for use. The fermentation process involves cultivating the bacterium in a nutrient-rich medium under controlled conditions to maximize the production of this compound .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale fermentation processes. The bacterium is grown in bioreactors, and the antibiotic is extracted and purified using various chromatographic techniques. The final product is available in both liquid and powder forms, with the liquid form being more potent and convenient for use in laboratory settings .
化学反应分析
Types of Reactions: Geneticin primarily undergoes substitution reactions due to its aminoglycoside structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: this compound can react with various nucleophiles, such as hydroxyl groups, under mild conditions.
Oxidation Reactions: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .
科学研究应用
Geneticin is extensively used in various scientific research fields, including:
Molecular Genetics: this compound is used as a selective agent to isolate genetically engineered cells that express resistance genes. .
Cell Culture: this compound is used to maintain stable cell lines in both prokaryotic and eukaryotic systems. .
Biotechnology: this compound is used in the production of genetically modified organisms and in various biotechnological processes.
相似化合物的比较
Geneticin is similar to other aminoglycoside antibiotics, such as:
Neomycin: Both this compound and neomycin inhibit protein synthesis by binding to the ribosome.
Gentamicin: this compound and gentamicin share structural similarities and mechanisms of action.
Kanamycin: Like this compound, kanamycin is used as a selective agent in molecular genetics.
This compound’s uniqueness lies in its high potency and effectiveness in selecting genetically modified cells, making it an indispensable tool in modern molecular genetics research.
属性
CAS 编号 |
49863-47-0 |
|---|---|
分子式 |
C20H40N4O10 |
分子量 |
496.6 g/mol |
IUPAC 名称 |
(5R)-2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(1-hydroxyethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H40N4O10/c1-6(25)14-11(27)10(26)9(23)18(32-14)33-15-7(21)4-8(22)16(12(15)28)34-19-13(29)17(24-3)20(2,30)5-31-19/h6-19,24-30H,4-5,21-23H2,1-3H3/t6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20-/m0/s1 |
InChI 键 |
BRZYSWJRSDMWLG-VVNRJQPTSA-N |
SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |
手性 SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C([C@@](CO3)(C)O)NC)O)N)N)N)O)O)O |
规范 SMILES |
CC(C1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)O)O)O |
Key on ui other cas no. |
49863-47-0 |
同义词 |
antibiotic G 418 antibiotic G-418 G 418 sulfate G-418 G418 Geneticin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


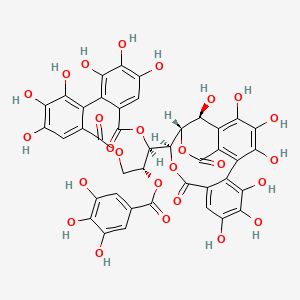
![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

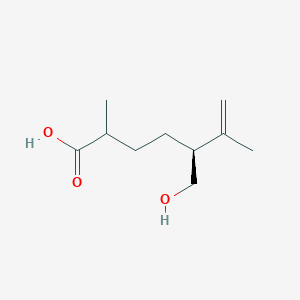
![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)
